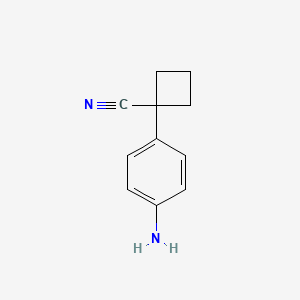

1-(4-Aminophenyl)cyclobutanecarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5H,1,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTJERLCYVJZPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Perspectives on 1 4 Aminophenyl Cyclobutanecarbonitrile in Contemporary Organic and Medicinal Chemistry Research

Significance of Multifunctional Building Blocks in Complex Molecule Synthesis

The efficient synthesis of complex organic molecules is a cornerstone of modern chemistry, with profound implications for drug discovery, materials science, and biotechnology. Multifunctional building blocks are pivotal to this process, offering a modular and convergent approach to constructing intricate molecular frameworks. psu.edubeilstein-journals.org These pre-functionalized scaffolds provide chemists with a toolkit to rapidly assemble diverse libraries of compounds, accelerating the discovery of new molecules with desired properties. ontosight.aiekb.eg

The Cyclobutane (B1203170) Motif in Organic Synthesis: A Strained Ring System Perspective

The cyclobutane ring, a four-membered carbocycle, is a fascinating and highly useful motif in organic synthesis. nih.gov Its significance stems from its inherent ring strain, a consequence of the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. chemicalbook.com This strain, estimated to be around 26 kcal/mol, renders the cyclobutane ring susceptible to a variety of ring-opening and rearrangement reactions that are not readily observed in larger, less-strained cycloalkanes. chemicalbook.com

While the synthesis of cyclobutanes can be challenging due to this inherent strain, their unique reactivity makes them valuable intermediates for the construction of more complex molecular architectures. google.comjigschemical.com Under various conditions, including thermolysis, photolysis, and catalysis by transition metals, the cyclobutane ring can be selectively cleaved and elaborated into a wide array of acyclic and cyclic systems. jigschemical.comgoogle.com This "spring-loaded" nature of the cyclobutane motif provides a powerful tool for introducing stereocenters and functional groups with a high degree of control, making it an attractive feature in the design of novel synthetic strategies.

Importance of Amino and Nitrile Functional Groups in Diverse Transformations

The presence of both an amino (-NH₂) and a nitrile (-C≡N) group on the same molecule, as in 1-(4-aminophenyl)cyclobutanecarbonitrile, imparts a rich and versatile chemical reactivity. These two functional groups are among the most important in organic synthesis, each offering a distinct set of transformations. atlantis-press.comchemicalbook.com

The primary aromatic amine is a key functional group in a vast number of pharmaceuticals and bioactive molecules. Its basicity allows for salt formation, which can be advantageous for drug formulation and delivery. chemdad.com Furthermore, the amino group can participate in a wide range of reactions, including N-alkylation, N-acylation, diazotization, and various coupling reactions, providing numerous avenues for molecular diversification. chemdad.comnj-finechem.com

The nitrile group is a versatile precursor to several other important functional groups. googleapis.com It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. atlantis-press.com This ability to be readily converted into other functionalities makes the nitrile group a valuable "synthetic handle" in the construction of complex molecules. atlantis-press.comgoogleapis.com The combination of these two powerful functional groups in one building block offers a dual-pronged approach to molecular elaboration.

Contextualizing this compound within Current Research Paradigms

While direct and extensive research on this compound is not widely published, its significance can be inferred from the study of its close analogs and the strategic importance of its constituent motifs in medicinal chemistry. The compound embodies the principles of a multifunctional building block, poised for application in the synthesis of novel therapeutic agents.

The synthesis of the closely related 1-(4-aminophenyl)cyclopentanecarbonitrile (B111213) has been documented as an intermediate in the preparation of the anti-cancer drug Apatinib, highlighting the potential of such structures in pharmaceutical development. google.com The synthetic route to this cyclopentane (B165970) analog involves the reduction of the corresponding nitro-compound, suggesting a plausible pathway for the preparation of this compound from a 1-(4-nitrophenyl)cyclobutanecarbonitrile (B1323431) precursor.

Furthermore, the chloro-analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is a known intermediate in the synthesis of Sibutramine, a medication for the treatment of obesity. ontosight.aichemdad.com This underscores the utility of the 1-phenylcyclobutanecarbonitrile (B76354) scaffold in the design of biologically active molecules. The replacement of the chloro group with an amino group, as in the title compound, opens up new avenues for derivatization and the exploration of new chemical space.

The combination of the strained, conformationally restricting cyclobutane ring with the versatile amino and nitrile functionalities makes this compound a promising, yet underexplored, building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its structure suggests that it could be a valuable starting material for the creation of diverse molecular libraries aimed at identifying new drug candidates.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₁₂N₂ | 172.23 | 811803-25-5 |

| 1-(4-Aminophenyl)cyclopentanecarbonitrile | C₁₂H₁₄N₂ | 186.25 | 115279-73-7 |

| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | C₁₁H₁₀ClN | 191.66 | 28049-61-8 |

| 1-(4-Nitrophenyl)cyclobutanecarbonitrile | C₁₁H₁₀N₂O₂ | 202.21 | 1236409-69-0 |

Data sourced from various chemical suppliers and databases.

Synthetic Routes and Strategies for the Preparation of 1 4 Aminophenyl Cyclobutanecarbonitrile

Established Synthetic Pathways

The most common and well-documented methods for preparing the title compound involve either a late-stage reduction of a corresponding nitro compound or the construction of the aminonitrile moiety through cyanation chemistry.

A robust and widely employed method for the synthesis of 1-(4-aminophenyl)cyclobutanecarbonitrile is the catalytic hydrogenation of its nitro precursor, 1-(4-nitrophenyl)cyclobutanecarbonitrile (B1323431). This reaction involves the reduction of the aromatic nitro group to a primary amine using hydrogen gas in the presence of a metal catalyst.

The choice of catalyst is crucial for achieving high chemoselectivity, ensuring the nitro group is reduced without affecting the nitrile or the aromatic ring. Palladium on carbon (Pd/C) is a frequently used catalyst due to its high efficacy and selectivity for nitro group reductions under mild conditions. rsc.org Platinum-based catalysts, such as platinum on carbon (Pt/C), are also effective. masterorganicchemistry.com However, palladium is often preferred as it is less prone to catalyzing the reduction of other functional groups present in the molecule. rsc.org

The reaction is typically carried out in a solvent system that can dissolve the starting material and facilitate the interaction with the catalyst and hydrogen gas. Common solvents include lower alcohols like ethanol, often mixed with water. masterorganicchemistry.com The reaction conditions, such as temperature and hydrogen pressure, are optimized to ensure complete conversion and high yield. For instance, the hydrogenation can be effectively conducted at temperatures between 55°C and 60°C. masterorganicchemistry.com

Another strategic approach involves the formation of the α-aminonitrile structure through a multi-component reaction, analogous to the Strecker synthesis. organic-chemistry.orgwikipedia.org This pathway constructs the molecule by reacting a ketone (cyclobutanone), an amine (an aniline (B41778) derivative), and a cyanide source.

In a typical sequence for this specific target, cyclobutanone (B123998) would react with an aniline derivative, such as 4-nitroaniline, to form an iminium ion intermediate. This electrophilic intermediate is then attacked by a nucleophilic cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), to yield the α-aminonitrile product, 1-(4-nitrophenyl)cyclobutanecarbonitrile. organic-chemistry.orgwikipedia.org This intermediate is then subsequently reduced, as described in the previous section, to afford the final this compound.

This three-component reaction is advantageous as it builds the core structure of the molecule in a single, convergent step from readily available starting materials. researchgate.net The conditions for Strecker-type reactions can be varied, with some protocols employing catalysts like indium powder or montmorillonite (B579905) KSF clay to improve efficiency. organic-chemistry.orgresearchgate.net

Synthesis of Key Intermediates and Precursors

The synthesis of the crucial intermediate, 1-(4-nitrophenyl)cyclobutanecarbonitrile, can be accomplished through a multi-step sequence. A representative pathway involves the creation of a reactive cyclobutane (B1203170) species followed by its coupling with a nitrophenyl group.

One such detailed synthesis, analogous to that for a similar cyclopentane (B165970) compound, begins with a cyclobutane-containing starting material which is first halogenated. masterorganicchemistry.com For example, a 1-hydroxycyclobutanecarbonitrile (B3029153) could be converted to 1-chlorocyclobutanecarbonitrile. This activated intermediate is then coupled with a nitrophenyl-organometallic reagent. Specifically, a p-nitrochlorobenzene-zinc reagent can be used in the presence of a catalyst like lithium tetrachlorocuprate(II) (Li₂CuCl₄) to form the C-C bond, yielding 1-(4-nitrophenyl)cyclobutanecarbonitrile. masterorganicchemistry.com

The primary method for generating the aminophenyl moiety in this synthesis is the reduction of the corresponding nitrophenyl group. Catalytic hydrogenation stands out as the most common industrial method due to its clean nature and high yields.

However, alternative chemical reduction methods can also be employed. These methods can be useful if specific functional group tolerance is required or if high-pressure hydrogenation equipment is not available. For instance, the reduction of aromatic nitro groups can be achieved using metals in acidic or neutral media. A combination of zinc powder and ammonium (B1175870) chloride in an aqueous solvent system provides a viable alternative for reducing nitro-aromatic compounds to their corresponding anilines.

Advanced Synthetic Methodologies and Yield Optimization

To enhance the efficiency, safety, and yield of the synthesis of this compound, advanced methodologies and optimization strategies are continuously being explored.

In the context of catalytic hydrogenation, a significant challenge can be the formation of undesired intermediates, such as arylhydroxylamines, which can lead to the formation of dimeric impurities like azo and azoxy compounds. Research has shown that the addition of catalytic amounts of vanadium compounds during the hydrogenation process can almost completely prevent the accumulation of these hydroxylamine (B1172632) intermediates. This leads to a purer final product and can accelerate the final phase of the hydrogenation reaction.

Furthermore, the adoption of modern process technology, such as micro-flow reactors, represents a significant advancement over traditional batch-wise operations. rsc.org Continuous flow chemistry offers superior control over reaction parameters like temperature and pressure, enhances safety by minimizing the volume of hazardous materials handled at any given time, and can improve reaction efficiency and yield. The hydrogenation of aromatic nitro compounds has been successfully demonstrated in micro-packed bed reactors, showcasing a path towards greener and more efficient production. rsc.org

Stereoselective Synthesis Considerations

The stereoselective synthesis of this compound presents a significant challenge due to the quaternary stereocenter at the C1 position of the cyclobutane ring. While specific enantioselective routes to this exact molecule are not extensively detailed in the literature, several established methodologies for the asymmetric synthesis of substituted cyclobutanes could be adapted to achieve this goal. These strategies primarily focus on the enantioselective construction of the cyclobutane ring itself or the asymmetric functionalization of a pre-existing cyclobutane scaffold.

One prominent approach involves the use of [2+2] cycloaddition reactions . chemistryviews.orgorganic-chemistry.org Chiral catalysts, such as those based on iridium or chiral phosphoric acids, can facilitate the enantioselective [2+2] photocycloaddition of alkenes. chemistryviews.orgorganic-chemistry.orgwikipedia.org For the synthesis of a precursor to this compound, a potential strategy would involve the cycloaddition of a ketene (B1206846) acetal (B89532) with a styrene (B11656) derivative bearing a nitro group at the para position, catalyzed by a chiral Lewis acid or organocatalyst. Subsequent hydrolysis of the ketene acetal and conversion of the resulting ketone to a nitrile, followed by reduction of the nitro group, would yield the chiral target molecule. The success of this approach would heavily depend on achieving high levels of enantioselectivity and diastereoselectivity in the key cycloaddition step.

Another powerful strategy for constructing enantiomerically enriched cyclobutanes involves the manipulation of bicyclo[1.1.0]butanes (BCBs) . nih.govnih.gov These highly strained molecules can undergo strain-release-driven reactions to form functionalized cyclobutanes. Asymmetric reactions mediated by BCB-derived boronate complexes have been developed to produce chiral cyclobutane boronic esters with high enantioselectivity. nih.gov A hypothetical route could involve the synthesis of a BCB precursor that, upon reaction with a suitable boronic ester in the presence of a chiral catalyst, would generate a chiral cyclobutane intermediate. This intermediate could then be further elaborated to introduce the aminophenyl and nitrile functionalities.

Furthermore, the enantioselective functionalization of prochiral cyclobutanones represents a viable pathway. researchgate.net A prochiral 1-(4-nitrophenyl)cyclobutanone could be synthesized and then subjected to an asymmetric hydrocyanation reaction using a chiral catalyst to introduce the nitrile group enantioselectively. Subsequent reduction of the nitro group would afford the desired enantiomer of this compound. The choice of catalyst and reaction conditions would be critical to control the stereochemical outcome.

The table below summarizes potential stereoselective strategies for the synthesis of precursors to this compound.

| Strategy | Key Reaction | Potential Precursor | Key Challenge |

| Asymmetric [2+2] Cycloaddition | Enantioselective photocycloaddition | 1-nitro-4-vinylbenzene | Achieving high enantioselectivity and regioselectivity |

| Bicyclo[1.1.0]butane Chemistry | Asymmetric ring-opening with a boronic ester | Substituted bicyclo[1.1.0]butane | Synthesis of the strained BCB precursor |

| Asymmetric Hydrocyanation | Enantioselective addition of cyanide to a ketone | 1-(4-nitrophenyl)cyclobutanone | Control of the quaternary stereocenter |

Green Chemistry Approaches in Synthesis

Green chemistry principles can be integrated into the synthesis of this compound to enhance its environmental sustainability. A key area for improvement is the reduction of the nitro group in the likely intermediate, 1-(4-nitrophenyl)cyclobutanecarbonitrile, to form the final amino group. Traditional reduction methods often employ stoichiometric metallic reductants like iron, tin, or zinc in acidic conditions, which generate significant amounts of metallic waste. wikipedia.org

A greener alternative is catalytic hydrogenation . This method utilizes a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas as the reductant. rsc.org This approach is atom-economical, and the catalyst can often be recovered and reused. The primary byproduct is water, making it an environmentally benign process.

The use of transfer hydrogenation offers another green route. In this method, a safe and easily handled hydrogen donor, such as formic acid, ammonium formate, or sodium hypophosphite, is used in place of gaseous hydrogen. rsc.orgorganic-chemistry.org For instance, the reduction of aromatic nitro compounds to anilines can be efficiently achieved using sodium hypophosphite in the presence of a Pd/C catalyst in a biphasic water/2-MeTHF system. rsc.org This avoids the hazards associated with handling hydrogen gas.

Metal-free reduction methods are also gaining prominence as they eliminate the need for potentially toxic and expensive metal catalysts. One such method involves the use of trichlorosilane, which can effectively reduce aromatic nitro compounds to anilines under continuous-flow conditions. beilstein-journals.org This approach offers high yields and short reaction times without the need for purification.

Furthermore, the principles of green chemistry can be applied to other aspects of the synthesis. The use of greener solvents , such as water or bio-based solvents, can replace hazardous organic solvents. organic-chemistry.org Additionally, developing catalyst-free reactions where possible can simplify the process and reduce waste. rsc.orgresearchgate.net

The following table outlines various green reduction methods applicable to the synthesis of this compound from its nitro precursor.

| Method | Reducing Agent | Catalyst | Key Advantages |

| Catalytic Hydrogenation | Hydrogen gas | Pd/C, Raney Nickel | Atom-economical, clean byproduct (water), reusable catalyst |

| Transfer Hydrogenation | Sodium hypophosphite, Formic acid | Pd/C | Avoids use of flammable H2 gas, milder reaction conditions |

| Metal-Free Reduction | Trichlorosilane | None | Eliminates metal catalysts, suitable for continuous flow |

| Biocatalysis | Baker's yeast, Enzymes | Biocatalyst | Mild conditions, high selectivity, renewable catalyst |

By incorporating these stereoselective and green chemistry considerations, the synthesis of this compound can be advanced to be more efficient, selective, and environmentally responsible.

Chemical Reactivity and Mechanistic Pathways of 1 4 Aminophenyl Cyclobutanecarbonitrile

Reactivity Profile of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group in organic synthesis due to the electrophilic nature of the carbon atom and the presence of a carbon-nitrogen triple bond. This allows it to undergo a variety of transformations. ebsco.com

The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing effect of the nitrogen atom, making it susceptible to attack by nucleophiles. unizin.org This initial addition leads to the formation of an imine anion intermediate, which can then undergo further reactions. libretexts.org

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the nitrile carbon. The resulting imine anion is typically hydrolyzed in a subsequent workup step to yield a ketone. libretexts.org For 1-(4-aminophenyl)cyclobutanecarbonitrile, this reaction would provide a route to α-substituted ketones.

| Nucleophile | Intermediate | Final Product |

| Grignard Reagent (RMgX) | Imine anion | Ketone |

| Organolithium (RLi) | Imine anion | Ketone |

| Hydride (from LiAlH₄ or NaBH₄) | Imine anion | Primary amine |

This table summarizes the general outcomes of nucleophilic additions to nitriles.

The mechanism involves the nucleophile attacking the electrophilic carbon of the nitrile, breaking the pi bond and forming a new carbon-nucleophile bond. The resulting imine anion can then be protonated or react further depending on the reaction conditions and the nature of the nucleophile. nih.gov

The nitrile group can be readily reduced to a primary amine or an aldehyde using various reducing agents. The choice of reagent determines the final product.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can fully reduce the nitrile group to a primary amine. libretexts.org This reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. unizin.org In the case of this compound, this would yield [1-(4-aminophenyl)cyclobutyl]methanamine.

Reduction to Aldehydes: A less powerful reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve the partial reduction of the nitrile to an aldehyde. The reaction is typically carried out at low temperatures to prevent over-reduction. The intermediate imine is hydrolyzed upon workup to afford the aldehyde. libretexts.org

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂NH₂) |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (R-CHO) |

This table outlines the products of nitrile reduction based on the reagent used.

Nitriles can be hydrolyzed under either acidic or basic conditions to yield amides and subsequently carboxylic acids. ebsco.com The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ions on the nitrile carbon.

Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. The initial product is an amide, which can be further hydrolyzed to the corresponding carboxylic acid upon extended heating. unizin.org

In basic hydrolysis, a hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion. Protonation and tautomerization lead to the amide, which can then be further hydrolyzed to a carboxylate salt. Acidification of the salt in a separate step yields the carboxylic acid. unizin.org

| Conditions | Intermediate Product | Final Product |

| Acidic (e.g., H₂SO₄, H₂O, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H₂O, heat) | Amide | Carboxylate Salt |

This table shows the products of nitrile hydrolysis under different conditions.

While less common for simple nitriles, the nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. In [4+2] cycloadditions, also known as Diels-Alder reactions, a diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.com For a nitrile to act as a dienophile, the reaction typically requires high temperatures or the presence of activating groups. The aminophenyl group in this compound could potentially influence its reactivity in such reactions.

[3+2] cycloadditions involve a 1,3-dipole reacting with a dipolarophile. Nitriles can serve as the dipolarophile in these reactions to form five-membered heterocyclic rings. The unique electronic properties of the nitrile group in the target molecule could be explored for the synthesis of novel heterocyclic structures.

The nitrile group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. This allows for the selective activation and modification of C-H bonds at positions that would otherwise be unreactive. For instance, palladium-catalyzed reactions can utilize the nitrile group to direct the functionalization of ortho-C-H bonds of an aromatic ring. nih.gov While the aminophenyl group in this compound is a stronger directing group for electrophilic aromatic substitution, the nitrile's directing ability could be exploited under specific catalytic conditions.

Reactivity Profile of the Aminophenyl Moiety

The aminophenyl group is an electron-rich aromatic system due to the electron-donating nature of the amino group. This significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director. libretexts.org Given that the para position is already substituted by the cyclobutanecarbonitrile (B1293925) group, electrophilic substitution is expected to occur at the ortho positions (positions 2 and 6) of the benzene (B151609) ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or a protic solvent.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid.

Sulfonation: Reaction with fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst. However, the amino group can react with the Lewis acid, deactivating the ring, so protection of the amino group is often necessary. youtube.com

The amino group itself can also undergo various reactions:

N-Acylation and N-Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with acylating agents (e.g., acid chlorides, anhydrides) to form amides, or with alkylating agents (e.g., alkyl halides) to form secondary and tertiary amines. researchgate.net

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form diazonium salts. These salts are versatile intermediates that can be converted to a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer and related reactions.

Nucleophilicity and Basic Properties of the Amino Group

The primary amino group (-NH₂) attached to the phenyl ring is the most prominent site of nucleophilic and basic character in the molecule. The lone pair of electrons on the nitrogen atom is available to attack electrophiles or accept a proton.

The basicity of the amino group is influenced by the electronic properties of the substituent at the para position, the 1-cyanocyclobutyl group. This substituent exerts a net electron-withdrawing effect on the aromatic ring. This effect is a combination of two opposing factors: the weak electron-donating inductive effect (+I) of the alkyl cyclobutane (B1203170) framework and the strong electron-withdrawing inductive (-I) and resonance (-M) effects of the nitrile group. The powerful electron-withdrawing nature of the nitrile dominates, pulling electron density from the phenyl ring. This delocalization extends to the amino group, reducing the availability of its lone pair to accept a proton.

Consequently, this compound is expected to be a weaker base than aniline (B41778) but a stronger base than p-nitroaniline. The basicity is often quantified by the pKa of its conjugate acid (anilinium ion). Electron-donating groups (EDGs) on the ring increase pKa, while electron-withdrawing groups (EWGs) decrease it. pearson.com

| Substituted Aniline (p-X-C₆H₄NH₂) | Substituent (X) | Electronic Effect | pKa of Conjugate Acid |

|---|---|---|---|

| p-Methoxyaniline | -OCH₃ | Strongly Donating | 5.34 |

| p-Toluidine | -CH₃ | Donating | 5.08 |

| Aniline | -H | Reference | 4.63 |

| This compound | -C₄H₆CN | Withdrawing | Estimated < 4.63 |

| p-Chloroaniline | -Cl | Withdrawing | 4.15 |

| p-Cyanoaniline | -CN | Strongly Withdrawing | 1.74 |

The nucleophilicity of the amino group generally correlates with its basicity. The reduced electron density on the nitrogen atom makes it a less potent nucleophile compared to aniline. rsc.orgsemanticscholar.org However, it remains sufficiently reactive to participate in a variety of characteristic reactions involving primary amines.

Acylation, Alkylation, and Reductive Alkylation Reactions

The nucleophilic amino group readily undergoes reactions with electrophilic carbon atoms.

Acylation: This reaction involves the treatment of this compound with acylating agents such as acid chlorides or anhydrides to form the corresponding amide. rsc.org For instance, reaction with acetic anhydride (B1165640) yields N-(4-(1-cyanocyclobutyl)phenyl)acetamide. libretexts.org This transformation is often used to protect the amino group, reducing its activating effect on the aromatic ring during electrophilic substitution. libretexts.org

Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, direct alkylation of anilines is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. nih.govnih.govrsc.orgresearchgate.net More controlled methods, often involving metal catalysis, have been developed for the N-alkylation of anilines using alcohols as alkylating agents. sci-hub.se

Reductive Alkylation (Reductive Amination): This is a more controlled method for producing secondary or tertiary amines. The reaction involves the initial formation of an imine through condensation with an aldehyde or ketone, followed by in-situ reduction of the imine. This two-step, one-pot procedure is highly effective for the controlled synthesis of N-alkylated aniline derivatives.

| Reaction Type | Typical Reagents | Product Type | General Mechanism |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl), Acetic anhydride ((CH₃CO)₂O) | Amide | Nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., Cl⁻ or CH₃COO⁻). rsc.org |

| Alkylation | Alkyl halides (R-X) | Secondary/Tertiary Amine | SN2 reaction where the amine acts as a nucleophile, displacing the halide from the alkylating agent. sci-hub.se |

| Reductive Alkylation | Aldehyde/Ketone (R₂C=O), Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Formation of a carbinolamine, dehydration to an imine, and subsequent reduction of the imine to an amine. |

Aromatic Reactivity and Substituent Effects

The reactivity of the phenyl ring towards electrophilic aromatic substitution (EAS) is strongly influenced by the attached amino group.

The -NH₂ group is a powerful activating and ortho, para-directing substituent. byjus.combyjus.com Its strong electron-donating resonance effect (+M) significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring highly susceptible to attack by electrophiles. Since the para position is already occupied by the 1-cyanocyclobutyl group, electrophilic substitution on this compound will be directed to the ortho positions (C2 and C6).

The high reactivity of anilines can sometimes be a drawback, leading to issues such as polysubstitution and oxidation, especially under strong acidic conditions used for nitration or sulfonation. libretexts.org In a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing due to its positive charge and powerful inductive electron-withdrawal. pearson.com

To control the reactivity and prevent unwanted side reactions, the amino group is often protected via acylation. The resulting acetamido group (-NHCOCH₃) is still an activating, ortho, para-directing group, but its activating strength is significantly attenuated. This allows for controlled monosubstitution, after which the protecting acetyl group can be removed by hydrolysis to regenerate the primary amine. libretexts.orglibretexts.org

| EAS Reaction | Typical Reagents | Electrophile | Expected Major Product (after protection/deprotection) |

|---|---|---|---|

| Halogenation | Br₂ in CH₃COOH | Br⁺ | 2-Bromo-4-(1-cyanocyclobutyl)aniline |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(1-Cyanocyclobutyl)-2-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-Amino-2-(1-cyanocyclobutyl)benzenesulfonic acid |

Transformations Involving the Cyclobutane Ring System

The four-membered cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which is a driving force for many of its characteristic reactions.

Ring Expansion and Contraction Reactions

Ring Expansion: Cyclobutane rings can be expanded to five-membered rings through rearrangements involving carbocation intermediates. The Demjanov and Tiffeneau-Demjanov rearrangements are classic examples. organicreactions.orgwikipedia.orgslideshare.net A hypothetical Tiffeneau-Demjanov ring expansion of a derivative of this compound could be envisioned. This would first require the chemical modification of the nitrile group into a 1-(aminomethyl) group (e.g., via reduction). Diazotization of this primary amine with nitrous acid would generate an unstable primary carbocation adjacent to the ring. Migration of one of the cyclobutane C-C bonds to this carbocation would lead to a one-carbon ring expansion, forming a substituted cyclopentanone (B42830) after tautomerization. wikipedia.orgd-nb.infolibretexts.org

Ring Contraction: The conversion of a cyclobutane derivative to a cyclopropane (B1198618) derivative is known as ring contraction. rsc.orgntu.ac.uk Common methods include the Favorskii rearrangement of α-halocyclobutanones or the Wolff rearrangement of α-diazocyclobutanones. nih.gov To apply this to the target molecule, the nitrile and phenyl groups would first need to be converted into a suitable keto functionality, for example, through hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an acid chloride and Friedel-Crafts acylation of a separate aromatic ring, and subsequent cleavage to yield a cyclobutanone (B123998) structure.

| Transformation | Key Rearrangement | Required Precursor | Potential Product |

|---|---|---|---|

| Ring Expansion | Tiffeneau-Demjanov libretexts.org | 1-(4-Aminophenyl)-1-(aminomethyl)cyclobutane | Substituted Cyclopentanone |

| Ring Contraction | Favorskii / Wolff ntu.ac.uk | α-Halo or α-Diazocyclobutanone derivative | Substituted Cyclopropanecarboxylic acid derivative |

Stereochemical Control in Cyclobutane Formation

The synthesis of the this compound scaffold itself does not involve the creation of a stereocenter at the C1 position of the cyclobutane ring, as this carbon is quaternary and symmetrically substituted with respect to the ring. However, the principles of stereochemical control are crucial in the synthesis of substituted cyclobutanes in general.

A common method for constructing such 1,1-disubstituted cyclobutanes is through the nucleophilic substitution reaction of a carbanion with a 1,3-dihalopropane. In this case, the carbanion of 4-aminophenylacetonitrile would react with 1,3-dibromopropane (B121459) in the presence of a strong base to effect an intramolecular cyclization.

For the synthesis of more complex cyclobutane derivatives where stereochemistry is a factor, [2+2] cycloaddition reactions are paramount. nih.govnih.gov These reactions, which can be promoted thermally, photochemically, or by catalysts, involve the union of two alkene components to form a four-membered ring. The stereochemistry of the resulting cyclobutane is often dictated by the geometry of the starting alkenes and the reaction mechanism (e.g., concerted or stepwise). High-pressure conditions can also be employed to facilitate [2+2] cycloadditions, particularly for synthesizing libraries of cyclobutane derivatives for medicinal chemistry. ru.nlresearchgate.net

Ring-Opening Reactions under Strain

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, which relieves this strain. These reactions can be initiated thermally, photochemically, or by acidic or basic catalysis.

For this compound, acid-catalyzed ring-opening is a plausible pathway. khanacademy.orgnih.gov Protonation of the nitrile nitrogen would enhance the electron-withdrawing nature of the cyano group, potentially weakening the adjacent C1-C2 and C1-C4 bonds of the cyclobutane ring. A subsequent nucleophilic attack on a ring carbon (e.g., C2) could lead to the cleavage of the C1-C2 bond, opening the ring. The stability of the potential intermediates, such as a carbocation stabilized by the aminophenyl group, would play a crucial role in determining the feasibility and regioselectivity of such a reaction. The presence of the geminal aryl and cyano groups on C1 makes the C-C bonds of the ring susceptible to cleavage under conditions that can activate the ring or the nitrile group.

Strategic Derivatization and Analogue Design of 1 4 Aminophenyl Cyclobutanecarbonitrile Scaffolds

Derivatization at the Amino Group

The primary amino group on the phenyl ring is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities that can modulate the molecule's electronic and steric properties.

The nucleophilic character of the aniline-type amino group facilitates its reaction with various electrophilic partners to form stable amide, urea (B33335), and thiourea (B124793) linkages.

Amides: Amide derivatives are readily synthesized by reacting 1-(4-aminophenyl)cyclobutanecarbonitrile with acylating agents such as acyl chlorides or carboxylic anhydrides. The reaction is typically performed in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct. Alternatively, direct coupling with carboxylic acids can be achieved using standard peptide coupling reagents.

Ureas: The synthesis of urea derivatives can be accomplished through several routes. A common method involves the reaction of the primary amine with an isocyanate. For instances where the required isocyanate is unavailable or unstable, phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, followed by the addition of another amine.

Thioureas: Analogous to urea formation, thioureas are prepared by treating the parent amine with an isothiocyanate. Other methods include reacting the amine with thiophosgene (B130339) or carbon disulfide in the presence of a base.

Table 1: Synthesis of Amide, Urea, and Thiourea Derivatives

| Derivative Type | General Reaction Scheme | Reagents and Conditions | Expected Product |

|---|---|---|---|

| Amide | R-COCl, Base (e.g., Et3N), Solvent (e.g., DCM), RT | N-(4-(1-cyanocyclobutyl)phenyl)acetamide | |

| Urea | R-NCO, Solvent (e.g., DCM or THF), RT | 1-(4-(1-cyanocyclobutyl)phenyl)-3-phenylurea |

| Thiourea | | R-NCS, Solvent (e.g., EtOH), Reflux | 1-(4-(1-cyanocyclobutyl)phenyl)-3-phenylthiourea |

Further diversification of the amino group can be achieved through N-alkylation and N-arylation reactions to generate secondary and tertiary amines.

N-Alkylation: Reductive amination is a highly effective method for the mono-N-alkylation of primary aromatic amines, minimizing the overalkylation that can occur with direct alkyl halide reactions. masterorganicchemistry.com This process involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comharvard.eduorganic-chemistry.org A stepwise procedure of forming and isolating the imine before reduction can also be employed to ensure selectivity. organic-chemistry.org

N-Arylation: The formation of a diarylamine linkage can be accomplished through transition metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) reaction, which uses copper catalysts and arylboronic acids, is one such method. rsc.org Palladium-catalyzed Buchwald-Hartwig amination provides another robust route for coupling the aminophenyl scaffold with aryl halides or triflates. researchgate.net

Table 2: Synthesis of N-Substituted Derivatives

| Reaction Type | General Reaction Scheme | Reagents and Conditions | Expected Product |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | R-CHO, NaBH(OAc)₃, AcOH, Solvent (e.g., DCE) | 1-(4-(methylamino)phenyl)cyclobutanecarbonitrile |

| N-Arylation (Buchwald-Hartwig) | | Ar-Br, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 1-(4-(phenylamino)phenyl)cyclobutanecarbonitrile |

Derivatization at the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties or used as a reactive handle in more complex transformations. researchgate.net

The carbon-nitrogen triple bond of the nitrile can undergo reduction or nucleophilic addition to yield amines, amides, and other heterocyclic systems.

Reduction to Primary Amines: The nitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney Nickel.

Hydrolysis to Amides: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding primary amide (-CONH₂).

Conversion to Amidoximes: Reaction of the nitrile with hydroxylamine (B1172632) yields an amidoxime (B1450833) functional group. For example, 4-aminobenzonitrile (B131773) can be reacted with hydroxylamine hydrochloride in the presence of a base like sodium ethoxide to produce 4-aminophenyl-amidoxime. google.com This intermediate can be further cyclized, for instance, by reacting with a dialkyl carbonate to form an oxadiazolone ring. google.com

Table 3: Transformations of the Nitrile Group

| Transformation | General Reaction Scheme | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| Reduction | 1. LiAlH₄, THF; 2. H₂O | Aminomethyl (-CH₂NH₂) | |

| Hydrolysis | H₂SO₄ (aq), Heat | Carboxamide (-CONH₂) |

| Amidoxime Formation | | NH₂OH·HCl, Base (e.g., NaOEt), EtOH | Amidoxime (-C(NH₂)NOH) |

Nitriles are valuable electrophilic components in various multi-component reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds in a single synthetic operation. numberanalytics.com While isonitriles are more common in classic MCRs like the Ugi reaction, nitriles can participate in cascade or cycloaddition reactions. numberanalytics.comyoutube.com For instance, nitriles can react with other components in three-component cascade reactions to form highly substituted heterocycles like 2-aminofurans. rsc.org The electrophilic carbon of the this compound could potentially be targeted by nucleophiles in novel MCRs to build diverse heterocyclic structures.

Cyclobutane (B1203170) Ring Modifications

The cyclobutane ring itself, while generally stable, can be modified through various synthetic strategies, including the construction of substituted analogues or skeletal rearrangements like ring expansion and contraction. researchgate.netconsensus.app These modifications can significantly alter the three-dimensional shape and vectoral projection of substituents.

Synthesis of Substituted Analogues: The most direct approach to ring-modified analogues is to build the desired substituted cyclobutane from acyclic precursors. Photochemical [2+2] cycloadditions between two alkene units are a classic method for forming four-membered rings. acs.org Other modern methods include the [2+2] cycloaddition of terminal alkenes with allenoates to create 1,3-substituted cyclobutanes. nih.gov

Ring Expansion: Cyclobutane derivatives can undergo ring expansion to form five- or six-membered rings. For instance, cyclobutanones can be subjected to free radical-promoted ring expansion reactions. researchgate.net Ring-opening of highly strained systems like bicyclo[1.1.0]butanes (BCBs) with nucleophiles provides a pathway to 1,3-disubstituted cyclobutanes. acs.org

Ring Contraction: Conversely, larger rings can be contracted to form substituted cyclobutanes. A recently developed method involves the stereoselective contraction of readily accessible pyrrolidine (B122466) derivatives into functionalized cyclobutanes. chemistryviews.org

These strategies offer pathways to analogues where substituents are placed directly on the cyclobutane ring or where the ring size itself is altered, providing a powerful tool for analogue design.

Introduction of Additional Substituents

The introduction of additional substituents onto the this compound core can be achieved through derivatization of the existing functional groups or by direct substitution on the aromatic ring. The primary amino group is a key handle for a variety of chemical transformations.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates. google.com

Alkylation: Introduction of alkyl groups, though this can sometimes be challenging to control for monosubstitution.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Furthermore, the phenyl ring itself is amenable to electrophilic aromatic substitution. youtube.comyoutube.com The directing effects of the existing substituents play a crucial role in determining the position of new functional groups. The potent activating and ortho, para-directing nature of the amino group dominates the regioselectivity of these reactions. Consequently, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group (C-3 and C-5). Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which can introduce a variety of substituents onto the aromatic ring. orgsyn.org

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Acetamide |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Benzenesulfonamide |

| Urea Formation | Phenyl Isocyanate (C₆H₅NCO) | N-Phenylurea |

| Schiff Base Formation | Benzaldehyde (C₆H₅CHO) | N-Benzylideneamine |

Synthesis of Spirocyclic and Fused Ring Systems

Building upon the this compound scaffold to create more complex, three-dimensional structures like spirocyclic and fused ring systems is a key strategy for exploring novel chemical space. researchgate.net

Spirocyclic Systems: The quaternary carbon of the cyclobutane ring is an ideal anchor point for the construction of spirocycles. A common strategy involves the alkylation of a suitable precursor with a bifunctional electrophile. For instance, the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione can be achieved through the reaction of indene-1,3-dione with 1,3-dibromopropane (B121459), demonstrating the feasibility of forming spirocyclobutane systems. ajgreenchem.com Another approach involves the [3+2] cycloaddition of azomethine ylides with appropriate dipolarophiles to construct spiro-pyrrolidine rings. researchgate.net A derivative of this compound could be elaborated to participate in similar cycloaddition reactions to generate novel spiro-heterocyclic systems. ua.es

Fused Ring Systems: The synthesis of fused rings typically involves intramolecular cyclization reactions. rsc.org The amino group and the nitrile function on the this compound scaffold can be utilized as reactive handles to build fused heterocyclic rings. For example, the amino group can participate in cyclization reactions with a suitably positioned electrophilic group introduced elsewhere on the molecule. A relevant synthetic strategy is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which undergo an intramolecular nucleophilic attack of the amine onto a carbonyl group to form 2-(3-oxoindolin-2-ylidene)acetonitriles, creating a fused indole (B1671886) ring system. researchgate.netnih.gov This methodology highlights a potential pathway for transforming derivatives of this compound into more complex fused structures.

| System Type | General Strategy | Potential Precursor from Core Scaffold |

|---|---|---|

| Spiro-pyrrolidine | 1,3-Dipolar Cycloaddition | Cyclobutane with an exocyclic double bond |

| Spiro-hydantoin | Bucherer-Bergs Reaction | 1-(4-Aminophenyl)cyclobutanone |

| Fused Indole | Intramolecular Cyclization (e.g., Fischer, Bischler) | N-substituted or ortho-functionalized aminophenyl derivative |

| Fused Quinoline | Skraup or Doebner-von Miller Reaction | This compound |

Design and Synthesis of Homologous and Analogous Structures

The design and synthesis of homologous and analogous structures of this compound are crucial for understanding the impact of the cycloalkane ring size and the nature of the aromatic ring on biological activity.

Cyclopropane (B1198618) and Cyclopentane (B165970) Analogues

Modifying the size of the cycloalkane ring from a four-membered ring to three- or five-membered rings can significantly alter the conformational properties and spatial arrangement of the phenyl and nitrile substituents.

Cyclopropane Analogues: The synthesis of 1-arylcyclopropanecarbonitriles can be achieved by the reaction of the corresponding arylacetonitrile with 1,2-dihaloethanes under basic conditions, often facilitated by a phase-transfer catalyst. nih.gov For instance, 1-phenylcyclopropanecarbonitrile (B1362556) is synthesized from phenylacetonitrile (B145931) and 1,2-dibromoethane. nih.gov This method is applicable for the synthesis of the 1-(4-aminophenyl)cyclopropanecarbonitrile (B1282606) analogue starting from 4-aminophenylacetonitrile. Another related structure, 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, has been synthesized from 4-nitrobenzaldehyde (B150856) in a three-step process, indicating that substituted aminophenyl cyclopropanes are accessible intermediates. atlantis-press.comatlantis-press.com

Cyclopentane Analogues: The cyclopentane homologue, 1-(4-aminophenyl)cyclopentanecarbonitrile (B111213), is a known compound. nih.gov A patented synthetic route involves the coupling of a nitrochlorobenzene-zinc reagent with 1-chlorocyclopentanecarbonitrile, followed by the reduction of the nitro group to an amine. google.com This approach provides a viable pathway to the desired cyclopentane analogue.

| Analogue | Ring Size | Key Synthetic Precursors | Reference |

|---|---|---|---|

| 1-(4-Aminophenyl)cyclopropanecarbonitrile | 3 | 4-Aminophenylacetonitrile, 1,2-Dibromoethane | nih.gov |

| This compound | 4 | 4-Aminophenylacetonitrile, 1,3-Dibromopropane | N/A |

| 1-(4-Aminophenyl)cyclopentanecarbonitrile | 5 | 1-Chlorocyclopentanecarbonitrile, Nitrochlorobenzene-zinc reagent | google.com |

Aryl Ring Modifications

Replacing or substituting the aminophenyl ring allows for the exploration of electronic and steric effects on the molecule's activity.

A general and effective method for synthesizing 1-arylcyclobutanecarbonitriles involves the double alkylation of a substituted benzyl (B1604629) cyanide with 1,3-dibromopropane in the presence of a strong base. This strategy allows for the introduction of a wide variety of substituents on the phenyl ring. For example, 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile is a commercially available compound, highlighting the accessibility of analogues with electron-withdrawing groups. sigmaaldrich.com Similarly, analogues with electron-donating groups, such as 1-(4-methoxyphenyl)cyclobutanecarbonitrile, are also known. phscientific.combldpharm.com The synthesis of 1-(4-hydroxyphenyl) derivatives is also documented, providing a handle for further derivatization. nih.govchemicalbook.comresearchgate.net

Beyond simple substitution on the phenyl ring, replacement of the phenyl ring with other aromatic or heteroaromatic systems is a valuable strategy for analogue design. The synthesis of heteroaromatic analogues, such as 1-(pyridin-2-yl)cyclobutanecarbonitrile, demonstrates the feasibility of incorporating nitrogen-containing heterocycles. cymitquimica.com These modifications can introduce new hydrogen bonding sites, alter the pKa of the molecule, and introduce different steric and electronic properties.

| Compound Name | Aryl/Heteroaryl Ring | Nature of Modification | Reference |

|---|---|---|---|

| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | 4-Chlorophenyl | Electron-withdrawing substituent | sigmaaldrich.com |

| 1-(4-Methoxyphenyl)cyclobutanecarbonitrile | 4-Methoxyphenyl | Electron-donating substituent | phscientific.combldpharm.com |

| 1-(4-Hydroxyphenyl)cyclopentanecarbonitrile | 4-Hydroxyphenyl | Hydrogen-bond donor substituent | nih.govchemicalbook.com |

| 1-(Pyridin-2-yl)cyclobutanecarbonitrile | Pyridin-2-yl | Heteroaromatic ring system | cymitquimica.com |

Structure Activity Relationship Sar Investigations of 1 4 Aminophenyl Cyclobutanecarbonitrile Derivatives

Influence of Amino Group Modifications on Molecular Recognition

The primary amino group on the phenyl ring is a critical interaction point, often acting as a hydrogen bond donor or a site for further chemical modification to probe the binding pocket of a target protein. Its position and electronic properties significantly influence molecular recognition.

Modifications to this amino group can dramatically alter binding affinity and selectivity. Common synthetic alterations include:

Acylation: Converting the amine to an amide can introduce new hydrogen bond acceptor/donor capabilities and provide vectors for exploring additional sub-pockets within a binding site. The nature of the acyl group (e.g., acetyl, benzoyl) can be varied to optimize steric and electronic complementarity.

Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) can modify the group's hydrogen bonding capacity and increase its lipophilicity, which may enhance hydrophobic interactions with the target.

Substitution on the aromatic ring: Moving the amino group to the meta or ortho positions would alter the vector and distance of its potential interactions relative to the rest of the scaffold, which can be used to map the topology of the binding site.

The electronic character of the phenyl ring is directly modulated by the amino group's substituents. Electron-donating groups enhance the nucleophilicity of the amine, while electron-withdrawing groups decrease it, affecting the strength of interactions like hydrogen bonds or halogen bonds with the target protein.

| Modification Type | Potential Impact on Interaction | Example Functional Group |

|---|---|---|

| Acylation | Introduces H-bond acceptors; explores new pockets | -NH-C(O)CH₃ (Acetamido) |

| Alkylation | Increases lipophilicity; alters H-bond capacity | -NHCH₃ (Methylamino) |

| Sulfonylation | Adds strong H-bond acceptors; increases polarity | -NH-S(O)₂CH₃ (Methanesulfonamido) |

| Positional Isomerism | Changes interaction vectors and geometry | 3-Aminophenyl or 2-Aminophenyl |

Role of the Nitrile Group in Ligand-Target Interactions

The nitrile group is a versatile functional group in drug design due to its unique electronic properties and linear geometry. nih.gov It is relatively small and metabolically stable, often passing through the body unchanged. nih.gov Its primary roles in ligand-target interactions include serving as a hydrogen bond acceptor and participating in polar or hydrophobic interactions. sioc-journal.cnresearchgate.net

The nitrogen atom's lone pair of electrons allows the nitrile group to act as a potent hydrogen bond acceptor, frequently interacting with backbone NH groups or the side chains of amino acid residues like arginine and lysine. researchgate.net Its linear shape and small volume allow it to fit into tight binding pockets where larger groups would be sterically hindered. nih.gov

| Interaction Type | Description | Key Feature |

|---|---|---|

| Hydrogen Bonding | Acts as a hydrogen bond acceptor with protein donors (e.g., backbone NH). nih.gov | Nitrogen lone pair |

| Polar Interactions | Engages in dipole-dipole interactions within the binding site. | High dipole moment of C≡N bond |

| Bioisosterism | Can replace carbonyls, hydroxyls, or halogens to improve properties. sioc-journal.cn | Similar size and electronic character |

| Metabolic Blocker | Introduction of a nitrile can prevent unwanted metabolism at a labile site. researchgate.net | Metabolic stability |

Conformational Effects of the Cyclobutane (B1203170) Ring System on Bioactivity

The cyclobutane ring is a valuable scaffold in medicinal chemistry because it acts as a rigid or semi-rigid spacer, reducing the conformational flexibility of a molecule. nih.gov This pre-organization can lower the entropic penalty upon binding to a target, potentially leading to higher affinity.

Cyclobutane possesses significant ring strain (approximately 26 kcal/mol) compared to more stable rings like cyclopentane (B165970) (6 kcal/mol) or cyclohexane (B81311) (no strain). nih.govnih.gov This strain arises from both angle strain (C-C-C bond angles of ~88° instead of the ideal 109.5°) and torsional strain from eclipsing C-H bonds. nih.gov

To alleviate some of the torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation. nih.govlibretexts.org This puckering results in a distinct three-dimensional structure where substituents can occupy pseudo-axial or pseudo-equatorial positions. The energy barrier for the interconversion between two puckered conformations is low, but the puckered state is the energetically favored structure. nih.govnih.gov This defined 3D geometry is critical for orienting the aminophenyl and nitrile groups into specific vectors for optimal interaction with a biological target.

The puckered nature of the cyclobutane ring gives rise to stereoisomerism when the ring is di- or polysubstituted. For derivatives of 1-(4-aminophenyl)cyclobutanecarbonitrile that contain additional substituents on the cyclobutane ring, cis and trans diastereomers are possible. These stereoisomers present their functional groups in different spatial arrangements, which can lead to significant differences in biological activity.

A clear example of this principle was observed in a series of Janus kinase (JAK) inhibitors, where a cis-1,3-diaminocyclobutane linker was crucial for activity. The puckered conformation of the cis-cyclobutyl ring positioned a sulphonamide NH group perfectly to form essential hydrogen bonds with arginine and asparagine residues in the JAK1 active site. The corresponding trans-isomer was significantly less active because its geometry could not support this vital interaction. nih.gov This highlights how the defined stereochemistry of the cyclobutane scaffold is a key factor in achieving selective and high-affinity binding. The synthesis of specific chiral cyclobutanes is an area of active research, underscoring the importance of stereocontrol in drug design. researchgate.netchemistryviews.org

Comparative SAR Studies with Related Carbocyclic Scaffolds

Replacing the cyclobutane ring with other carbocyclic scaffolds, such as cyclopropane (B1198618), cyclopentane, or cyclohexane, is a common strategy to probe the optimal size and conformation for a given target. These studies often reveal a strong preference for the unique properties of the four-membered ring.

The cyclobutane ring offers a distinct balance of rigidity and three-dimensionality that larger, more flexible rings like cyclopentane and cyclohexane lack. nih.govrsc.org While cyclopentane is also non-planar (adopting an "envelope" conformation), it is more flexible than cyclobutane. libretexts.org In several cases, replacing a cyclobutane with a larger ring leads to a significant loss of potency.

For instance, in the development of inhibitors for the histone methyltransferase G9a, a compound featuring a spirocyclic cyclobutane was identified as a potent inhibitor. SAR studies demonstrated that replacing this cyclobutane with a spirocyclic cyclopentane or cyclohexane resulted in a potency drop of at least tenfold, indicating that the precise size and conformational constraints of the cyclobutane ring were essential for optimal activity. nih.govru.nl

| Compound Scaffold | Ring Size | Relative Potency | Rationale for Potency Difference |

|---|---|---|---|

| Spiro-Cyclobutane | 4-membered | High (IC₅₀ = 153 nM) | Optimal fit and conformational rigidity for the binding pocket. |

| Spiro-Cyclopentane | 5-membered | >10-fold lower | Increased size and flexibility lead to suboptimal fit. |

| Spiro-Cyclohexane | 6-membered | >10-fold lower | Larger and more flexible, likely introducing steric clashes. |

These comparative studies underscore that the cyclobutane ring is not merely a simple spacer but a sophisticated design element that leverages ring strain to enforce a bioactive conformation, offering distinct advantages over both smaller and larger carbocyclic systems in specific contexts. nih.govnih.gov

Computational Chemistry Approaches for 1 4 Aminophenyl Cyclobutanecarbonitrile Research

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For 1-(4-Aminophenyl)cyclobutanecarbonitrile, such calculations would typically elucidate key electronic properties.

Hypothetically, a study on this compound would involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Subsequent calculations would yield valuable data, which could be presented as follows:

Table 1: Hypothetical Electronic Properties of this compound from Quantum Mechanical Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the molecule's electronic stability and reactivity. |

| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) Map | - | Visualizes the charge distribution and identifies regions prone to electrophilic or nucleophilic attack. |

Note: The values presented in this table are purely illustrative and are not based on actual experimental or computational data.

These theoretical calculations would be crucial for predicting the molecule's reactivity, spectroscopic properties, and potential for use in electronic materials or as a pharmacophore.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscape. An MD study of this compound would reveal how the molecule flexes, bends, and rotates, which is critical for understanding its interactions with other molecules, such as biological targets.

Key analyses in such a simulation would include:

Conformational Clustering: Identifying the most stable and frequently occurring conformations of the molecule.

Dihedral Angle Analysis: Examining the rotation around key single bonds to understand the flexibility of the cyclobutane (B1203170) ring and its connection to the aminophenyl group.

Root Mean Square Deviation (RMSD): Assessing the stability of the molecule's structure over the course of the simulation.

The results would provide a dynamic understanding of the molecule's shape and how it might adapt to fit into a binding site.

Ligand-Target Docking and Virtual Screening for Derivative Design

Ligand-target docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking it into the active site of a known protein target to predict its binding affinity and mode of interaction.

Following initial docking studies, virtual screening of libraries of related compounds could be performed to identify derivatives with potentially improved binding affinity or other desirable properties. This process is instrumental in rational drug design. A hypothetical workflow would involve:

Target Identification: Selecting a biologically relevant protein target.

Binding Site Prediction: Identifying the most likely binding pocket on the target protein.

Docking of the Parent Compound: Predicting the binding pose and affinity of this compound.

Virtual Screening of Derivatives: Docking a library of structurally similar molecules to identify promising new candidates.

The output would typically be a ranked list of compounds based on their predicted binding scores, guiding further experimental investigation.

Predictive Modeling for Reaction Pathways and Selectivity

Computational methods can also be used to predict the most likely pathways for the synthesis of a molecule and to understand the factors that control the selectivity of chemical reactions. For this compound, this could involve:

Retrosynthetic Analysis: Computationally breaking down the molecule into simpler, commercially available starting materials to propose potential synthetic routes.

Transition State Calculation: Using quantum mechanical methods to calculate the energy barriers for different reaction steps, thereby predicting the most favorable reaction pathway.

Selectivity Prediction: Modeling how different catalysts or reaction conditions might influence the formation of specific stereoisomers or regioisomers.

These predictive models can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic strategies.

Advanced Analytical Techniques for the Characterization of 1 4 Aminophenyl Cyclobutanecarbonitrile and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of 1-(4-Aminophenyl)cyclobutanecarbonitrile, providing insights into its atomic composition, connectivity, and the chemical environment of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the presence and connectivity of the aminophenyl and cyclobutanecarbonitrile (B1293925) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the p-substituted benzene (B151609) ring and the aliphatic protons of the cyclobutane (B1203170) ring. The aromatic protons would typically appear as two sets of doublets in the downfield region (approximately 6.5-7.5 ppm), characteristic of an A₂B₂ spin system. The protons of the cyclobutane ring would produce more complex multiplets in the upfield region (around 2.0-3.0 ppm) due to their diastereotopic nature and complex spin-spin coupling. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for the quaternary carbon of the nitrile group (around 120-125 ppm), the quaternary carbon of the cyclobutane ring attached to the phenyl group, the methylene carbons of the cyclobutane ring (in the aliphatic region), and the four distinct carbons of the p-substituted aromatic ring.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -NH₂) | ~6.7 | Doublet |

| Aromatic (meta to -NH₂) | ~7.3 | Doublet |

| Cyclobutane (-CH₂-) | 2.0 - 2.8 | Multiplet |

| Amine (-NH₂) | Broad singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Nitrile (-C≡N) | 120 - 125 |

| Aromatic (C-NH₂) | 145 - 150 |

| Aromatic (C-C(CN)) | 125 - 130 |

| Aromatic (CH) | 115 - 130 |

| Quaternary Cyclobutane | 40 - 45 |

| Methylene Cyclobutane (-CH₂-) | 25 - 35 |

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For this compound (C₁₁H₁₂N₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. Common ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be employed.

The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Expected fragmentation pathways for this compound could involve the loss of the nitrile group, cleavage of the cyclobutane ring, or fragmentation of the aminophenyl moiety.

Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Exact Mass | 172.1000 |

| Common Fragments | [M-CN]⁺, [M-C₃H₅]⁺, [C₆H₄NH₂]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Nitrile | C≡N Stretch | 2220 - 2260 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aminophenyl group in this compound. The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, would be expected to show absorption maxima characteristic of the aniline (B41778) chromophore.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for this type of analysis.

A typical HPLC method for a related compound, 1-(4-Chlorophenyl)cyclobutanecarbonitrile, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.com A similar system would be expected to be effective for this compound, with detection commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Exemplary HPLC Method Parameters (based on a chloro-analogue)

| Parameter | Condition |

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

This method allows for the separation of the main compound from impurities, and the peak area can be used to quantify the purity.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC can be challenging due to the polarity of the primary amine group, which can lead to peak tailing and poor chromatographic performance.

To overcome these issues, derivatization of the amine group, for instance, by silylation to form a less polar trimethylsilyl (B98337) (TMS) derivative, is a common strategy. nist.gov The derivatized analyte is more volatile and less prone to interactions with the stationary phase, resulting in sharper peaks and better resolution. The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, and detection is often achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

LC-MS and GC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques indispensable for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. These methods are crucial for purity assessments and impurity profiling of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC), followed by detection with a mass spectrometer.

Chromatographic Separation: A C18 column is commonly employed for the separation of aromatic amines. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formate) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to achieve optimal separation of the main compound from its impurities.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operating in the positive ion mode due to the presence of the basic amino group. The mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap, allows for the determination of the molecular weight of the parent compound and its fragments. Tandem mass spectrometry (MS/MS) can be employed for structural elucidation of impurities by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This technique is invaluable for identifying process-related impurities and degradation products mdpi.comrowan.eduresearchgate.netresearchgate.netresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the analysis of volatile and semi-volatile impurities that may be present in samples of this compound. Derivatization may sometimes be necessary to increase the volatility of the analyte and its related substances.

Chromatographic Separation: A capillary column with a non-polar or medium-polarity stationary phase is typically used. The separation is achieved by programming the temperature of the column oven to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometric Detection: Electron ionization (EI) is the most common ionization method in GC-MS. The high energy of the electron beam causes extensive fragmentation of the analyte molecules, producing a characteristic mass spectrum that serves as a "fingerprint" for identification. The fragmentation pattern of this compound would be expected to show characteristic losses. For nitriles, the molecular ion peak may be weak or absent, with a notable [M-1] peak from the loss of an alpha-hydrogen whitman.eduwhitman.edu. Common fragmentations for aromatic nitriles also include the loss of the CN group (M-26) and HCN (M-27) miamioh.eduyoutube.comyoutube.com. The presence of the aminophenyl group would lead to fragments characteristic of aromatic amines youtube.comnih.gov.

Table 1: Illustrative LC-MS and GC-MS Parameters for the Analysis of this compound

| Parameter | LC-MS | GC-MS |

| Chromatography | ||

| Column | C18 (e.g., 100 mm x 4.6 mm, 3.0 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | A: 5 mM Ammonium Acetate in WaterB: Acetonitrile (Gradient) | Helium |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |